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Introduction
YKL-06-061 is a potent, second-generation, selective inhibitor of Salt-Inducible Kinases (SIKs),

a family of serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK)

family.[1][2] The SIK family, comprising SIK1, SIK2, and SIK3, plays a crucial role in various

physiological processes, including metabolic regulation, inflammation, and melanogenesis.[3]

[4] This technical guide provides an in-depth overview of the selectivity profile of YKL-06-061,

presenting quantitative data, detailed experimental methodologies, and visual representations

of relevant signaling pathways and workflows.

Data Presentation: Quantitative Selectivity Profile
The selectivity of YKL-06-061 has been extensively characterized against the human kinome.

The following tables summarize the half-maximal inhibitory concentrations (IC50) of YKL-06-
061 against SIK family members and a panel of off-target kinases.

Table 1: Potency against SIK Isoforms
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Kinase IC50 (nM)

SIK1 6.56[1][2][5][6]

SIK2 1.77[1][5][6]

SIK3 20.5[1][7][5][6]

Table 2: Off-Target Kinase Selectivity Profile

YKL-06-061 was profiled at a concentration of 1 µM against a panel of 468 kinases using the

KinomeScan® platform.[8] The following table lists the kinases that were significantly inhibited.

Kinase IC50 (nM)

FRK 1.1[7][8]

CSF1R 9.66[7]

p38α (MAPK14) 10.1[7]

p38β (MAPK11) 9.64[7]

TNK2 10.5[7]

EphB1 16.4[7]

BRK (PTK6) 24.1[7]

Src 58.8[7]

PDGFRβ 103[7]

NLK 132[7]

KIT 153[7]

Experimental Protocols
The determination of the kinase inhibitor selectivity profile of YKL-06-061 involved biochemical

assays to measure its inhibitory activity against a wide range of kinases. A common and
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comprehensive method employed is the KinomeScan® assay, a binding-based competition

assay.

KinomeScan® Assay Principle:

This assay format measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase captured

on the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag

conjugated to the kinase. A lower amount of captured kinase in the presence of the test

compound indicates stronger binding and higher inhibitory potential.

General Experimental Workflow:

Kinase Preparation: A panel of human kinases is expressed, purified, and tagged (e.g., with

a DNA label for qPCR detection).

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid

support (e.g., beads).

Competition Assay: The test compound (YKL-06-061) is incubated with the kinase and the

immobilized ligand.

Washing: Unbound components are washed away.

Quantification: The amount of kinase bound to the solid support is quantified. The results are

typically expressed as a percentage of the DMSO control (percent of control or POC).

IC50 Determination: For hits identified in the initial screen, dose-response curves are

generated by testing a range of compound concentrations to determine the IC50 value.

Mandatory Visualizations
Signaling Pathway
The following diagram illustrates a simplified representation of the Salt-Inducible Kinase (SIK)

signaling pathway. SIKs are activated by LKB1 and, in turn, phosphorylate and inactivate

transcriptional co-activators such as CRTCs (CREB-regulated transcription co-activators) and

class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention. Inhibition of
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SIKs by compounds like YKL-06-061 allows CRTCs and HDACs to translocate to the nucleus

and activate gene expression.
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Caption: Simplified SIK signaling pathway and the inhibitory action of YKL-06-061.

Experimental Workflow
The diagram below outlines the general workflow for determining the selectivity profile of a

kinase inhibitor using a competition binding assay like KinomeScan®.
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Caption: General experimental workflow for kinase inhibitor selectivity profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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